molecular formula C8H10N2O2 B7763855 M And elamidoxime

M And elamidoxime

Cat. No.: B7763855
M. Wt: 166.18 g/mol
InChI Key: GXYVISXLFBQBKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2RS)-N’,2-dihydroxy-2-phenylethanimidamide is an organic compound characterized by the presence of a phenyl group attached to an ethanimidamide moiety, with two hydroxyl groups at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2RS)-N’,2-dihydroxy-2-phenylethanimidamide typically involves the reaction of benzaldehyde with hydroxylamine to form benzaldoxime, which is then subjected to catalytic hydrogenation to yield the desired compound. The reaction conditions often include the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of (2RS)-N’,2-dihydroxy-2-phenylethanimidamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2RS)-N’,2-dihydroxy-2-phenylethanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzyl alcohol or benzylamine derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

(2RS)-N’,2-dihydroxy-2-phenylethanimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (2RS)-N’,2-dihydroxy-2-phenylethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including changes in metabolic processes and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (2RS)-N’,2-dihydroxy-2-phenylethanimidamide: shares structural similarities with compounds such as benzaldoxime, benzylamine, and benzyl alcohol.

    Benzaldoxime: Similar in structure but lacks the ethanimidamide moiety.

    Benzylamine: Contains an amine group instead of the hydroxyl groups.

    Benzyl alcohol: Features a hydroxyl group attached to the benzene ring.

Uniqueness

    (2RS)-N’,2-dihydroxy-2-phenylethanimidamide: is unique due to the presence of both hydroxyl and ethanimidamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of (2RS)-N’,2-dihydroxy-2-phenylethanimidamide, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N',2-dihydroxy-2-phenylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-8(10-12)7(11)6-4-2-1-3-5-6/h1-5,7,11-12H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYVISXLFBQBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=NO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401711
Record name (2RS)-N',2-dihydroxy-2-phenylethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24440-15-1
Record name (2RS)-N',2-dihydroxy-2-phenylethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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